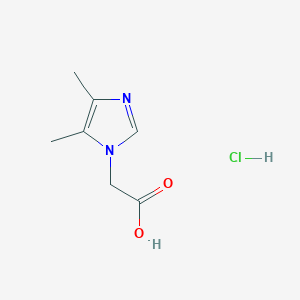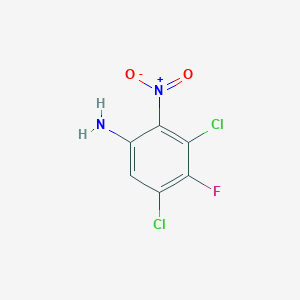
(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Imidazole Derivation: The starting material is often an imidazole derivative, which undergoes further functionalization.
Methylation: The imidazole ring is methylated at the 4th and 5th positions using methylating agents such as methyl iodide or dimethyl sulfate.
Acetylation: The methylated imidazole is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at the imidazole ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is compared with other similar compounds, such as:
Imidazole: The parent compound with similar biological and chemical properties.
1H-Pyrazol-1-yl acetic acid: A structurally related compound with different functional groups.
4-Imidazoleacetic acid hydrochloride: Another derivative of imidazole with different substituents.
Eigenschaften
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-6(2)9(4-8-5)3-7(10)11;/h4H,3H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOWISYQOJQDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide](/img/structure/B2857371.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2857372.png)
![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)
![1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2857374.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2857381.png)
![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2857383.png)


![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)

![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)
